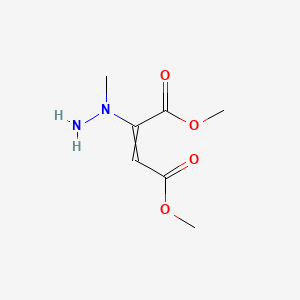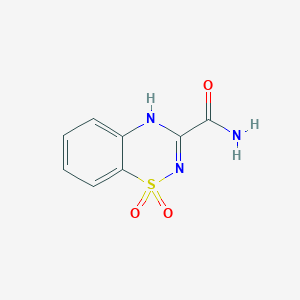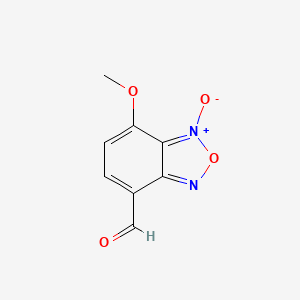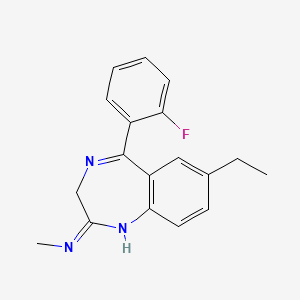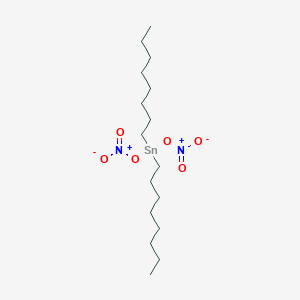
Bis(nitrooxy)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(nitrooxy)dioctylstannane is an organotin compound characterized by the presence of two nitrooxy groups attached to a dioctylstannane core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. The nitrooxy functional groups in this compound contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of bis(nitrooxy)dioctylstannane typically involves the reaction of dioctyltin dichloride with a nitrooxy-containing reagent under controlled conditions. One common method is the reaction of dioctyltin dichloride with silver nitrate in an organic solvent, such as dichloromethane, to form this compound. The reaction is usually carried out at room temperature and requires careful handling of reagents to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Bis(nitrooxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form dioctyltin derivatives with different functional groups.
Substitution: The nitrooxy groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(nitrooxy)dioctylstannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Wirkmechanismus
The mechanism of action of bis(nitrooxy)dioctylstannane involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, such as nitro radicals, which can participate in further chemical transformations. The compound’s effects on biological systems are thought to involve the modulation of cellular signaling pathways and the induction of oxidative stress, which can influence cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Bis(nitrooxy)dioctylstannane can be compared with other organotin compounds, such as dioctyltin dichloride and dioctyltin oxide. While these compounds share a similar dioctylstannane core, the presence of nitrooxy groups in this compound imparts unique chemical reactivity and potential biological activity. Similar compounds include:
Dioctyltin dichloride: Used in the synthesis of organotin compounds and as a catalyst in polymerization reactions.
Dioctyltin oxide: Employed in the production of stabilizers for PVC and other polymers. The uniqueness of this compound lies in its nitrooxy functional groups, which provide distinct chemical and biological properties compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
58539-28-9 |
|---|---|
Molekularformel |
C16H34N2O6Sn |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
[nitrooxy(dioctyl)stannyl] nitrate |
InChI |
InChI=1S/2C8H17.2NO3.Sn/c2*1-3-5-7-8-6-4-2;2*2-1(3)4;/h2*1,3-8H2,2H3;;;/q;;2*-1;+2 |
InChI-Schlüssel |
BPSHXZGWDOYPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)

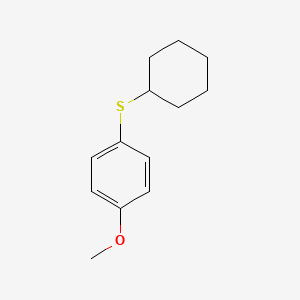
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
